molecular formula C6H10ClN3O B13046530 6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl

6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl

Cat. No.: B13046530
M. Wt: 175.61 g/mol
InChI Key: TZVICOYPMVXABZ-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a fused ring system containing both pyrazole and oxazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydrazine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of contamination and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, often facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine
  • Pyrazolo[5,1-B]oxazole-6-methanol
  • 4-(2,3-Dihydropyrazolo[5,1-B]oxazol-7-yl)-6-methyl-3-pyridinecarboxylic acid

Uniqueness

6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

6-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazol-7-amine;hydrochloride

InChI

InChI=1S/C6H9N3O.ClH/c1-4-5(7)6-9(8-4)2-3-10-6;/h2-3,7H2,1H3;1H

InChI Key

TZVICOYPMVXABZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCOC2=C1N.Cl

Origin of Product

United States

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